脱乙酰假毛白杨酸A

描述

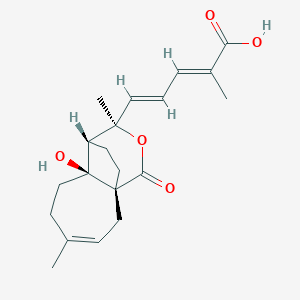

Deacetylpseudolaric acid A is a diterpenoid compound found in the bark of the tree Pseudolarix amabilis. It has the molecular formula C20H26O5 and a molecular weight of 346.42 g/mol . This compound is known for its diverse biological activities, including cytotoxic and antifungal properties .

科学研究应用

Deacetylpseudolaric acid A (DPA-A) is a compound derived from the pseudolarix tree, known for its various biological activities. This article explores the scientific research applications of DPA-A, focusing on its pharmacological properties, potential therapeutic uses, and relevant case studies.

Anti-Cancer Activity

DPA-A has shown promising results in various cancer models. Research indicates that it can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).

- Mechanism of Action : DPA-A appears to exert its anti-cancer effects through the modulation of signaling pathways involved in cell survival and apoptosis. It has been found to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors .

Anti-Inflammatory Effects

The compound exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Research Findings : Studies have demonstrated that DPA-A can reduce the production of pro-inflammatory cytokines in vitro and in vivo, suggesting its potential as an anti-inflammatory agent .

Neuroprotective Effects

Emerging evidence suggests that DPA-A may also offer neuroprotective benefits.

- Case Studies : In animal models of neurodegenerative diseases, DPA-A administration resulted in decreased neuronal death and improved cognitive function, indicating its potential utility in treating conditions like Alzheimer's disease .

Antiviral Properties

Recent investigations have highlighted the antiviral activity of DPA-A against certain viruses.

- Mechanism : The compound inhibits viral replication by interfering with viral entry into host cells and disrupting viral assembly processes .

Table 1: Summary of Biological Activities of DPA-A

Case Study 1: DPA-A in Cancer Treatment

In a study involving human breast cancer cell lines, treatment with DPA-A resulted in a significant reduction in cell viability compared to untreated controls. The study concluded that DPA-A could be developed as a therapeutic agent for breast cancer due to its ability to induce apoptosis selectively in cancerous cells .

Case Study 2: Neuroprotection in Animal Models

A series of experiments conducted on rodents demonstrated that DPA-A administration before inducing neurodegeneration led to a marked decrease in neuronal loss. Behavioral tests indicated improved memory retention and cognitive performance post-treatment, suggesting its potential role in neurodegenerative disease management .

Case Study 3: Anti-Inflammatory Effects in Arthritis Models

In an arthritis model, DPA-A treatment significantly reduced joint swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals, supporting its use as an anti-inflammatory therapeutic agent .

作用机制

Target of Action

Deacetylpseudolaric Acid A is a compound found in the bark of Pseudolarix amabilis . The primary targets of this compound are yet to be fully identified, as research is ongoing.

Biochemical Pathways

It has been identified that pseudolaric acid c2 (pc2) is the predominant metabolite in plasma, urine, bile, and feces after both oral and intravenous administrations to rats . Other metabolites such as demethoxydeacetoxypseudolaric acid B (DDPB), a metabolite proposed to be the glucoside of PC2 (PC2G), as well as pseudolaric acid C (PC), pseudolaric acid A (PA), pseudolaric acid A O-beta-D glucopyranoside (PAG), pseudolaric acid B O-beta-D glucopyranoside (PBG) and deacetylpseudolaric acid A (DPA) originated from TDA could also be detected .

Pharmacokinetics

The pharmacokinetics of Deacetylpseudolaric Acid A involve its metabolism into various metabolites. As mentioned earlier, Pseudolaric acid C2 (PC2) is the predominant metabolite in plasma, urine, bile, and feces after both oral and intravenous administrations to rats . The ADME properties of Deacetylpseudolaric Acid A and their impact on bioavailability are still under investigation.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of deacetylpseudolaric acid A involves several steps, starting from naturally occurring diterpenoids. The process typically includes hydrolysis, oxidation, and esterification reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of deacetylpseudolaric acid A is generally achieved through extraction from the bark of Pseudolarix amabilis, followed by purification using chromatographic techniques. The extraction process involves the use of organic solvents such as methanol or ethanol, and the purification is typically done using high-performance liquid chromatography (HPLC) .

化学反应分析

Types of Reactions

Deacetylpseudolaric acid A undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

Substitution: Common substitution reactions include esterification and amidation, using reagents like acyl chlorides and amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of deacetylpseudolaric acid A, which are often used in further synthetic applications .

相似化合物的比较

Similar Compounds

- Pseudolaric acid A

- Pseudolaric acid B

- Pseudolaric acid C

- Methyl pseudolarate A

- Demethoxydeacetoxypseudolaric acid B

Uniqueness

Deacetylpseudolaric acid A is unique due to its specific structural features, such as the presence of a hydroxy group and a conjugated diene system. These features contribute to its distinct biological activities, making it a valuable compound for research and industrial applications.

生物活性

Deacetylpseudolaric acid A (DPAA) is a diterpenoid compound primarily extracted from the bark of the Pseudolarix amabilis tree. This compound has garnered significant attention in pharmacological research due to its diverse biological activities, including cytotoxic, antifungal, and anti-inflammatory properties. This article delves into the biological activity of DPAA, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHO

- Molecular Weight : 346.42 g/mol

DPAA is structurally characterized by a complex arrangement typical of diterpenes, which contributes to its unique biological properties.

Cytotoxic Activity

Research indicates that DPAA exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that DPAA can induce apoptosis in cancer cells through several mechanisms:

- Induction of Apoptosis : DPAA has been found to downregulate anti-apoptotic proteins (Bcl-2 and Bcl-xL) while upregulating pro-apoptotic proteins (Bax). This shift promotes cell death through the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP), markers indicative of apoptosis .

- Microtubule Destabilization : Similar to known chemotherapeutic agents like colchicine, DPAA interacts with tubulin, leading to microtubule depolymerization. This disruption results in cell cycle arrest and subsequent apoptosis .

Antifungal Activity

DPAA has demonstrated antifungal properties, particularly against Candida albicans and other fungal strains. The compound's efficacy is comparable to that of established antifungal agents such as amphotericin B. In vitro studies have shown that DPAA can significantly inhibit fungal growth at micromolar concentrations .

Anti-inflammatory Properties

Preliminary studies suggest that DPAA may possess anti-inflammatory effects by inhibiting the production of inflammatory mediators such as nitric oxide and pro-inflammatory cytokines. These findings indicate potential therapeutic applications in treating inflammatory diseases.

Comparative Biological Activity

The following table summarizes the biological activities of DPAA compared to related compounds:

| Compound | Source | Biological Activity |

|---|---|---|

| Deacetylpseudolaric Acid A | Pseudolarix amabilis | Antitumor, antifungal, anti-inflammatory |

| Pseudolaric Acid A | Pseudolarix amabilis | Antitumor, antifungal |

| Taxol (Paclitaxel) | Pacific yew tree | Antitumor |

| Forskolin | Coleus forskohlii | Antihypertensive |

DPAA is notable for its distinct structural features that confer unique biological activities not found in other similar compounds.

Case Studies and Research Findings

- Cytotoxicity Study : A study conducted on various cancer cell lines revealed IC values ranging from 0.1 mM to 14 mM for DPAA, indicating its potential as a chemotherapeutic agent. The mechanism involved apoptosis mediated by microtubule destabilization and caspase activation .

- Antifungal Efficacy : In a comparative study against C. albicans, DPAA exhibited significant antifungal activity with a minimum inhibitory concentration (MIC) comparable to amphotericin B, highlighting its potential as an alternative antifungal treatment .

- Anti-inflammatory Mechanism : In vitro assays demonstrated that DPAA could reduce the levels of nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), suggesting its role in modulating inflammatory responses.

属性

IUPAC Name |

(2E,4E)-5-[(1R,7S,8R,9R)-7-hydroxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-13-6-10-19-11-8-15(20(19,24)12-7-13)18(3,25-17(19)23)9-4-5-14(2)16(21)22/h4-6,9,15,24H,7-8,10-12H2,1-3H3,(H,21,22)/b9-4+,14-5+/t15-,18+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOMHFMKUJFDBH-SWRVIOJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC23CCC(C2(CC1)O)C(OC3=O)(C)C=CC=C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@]23CC[C@H]([C@]2(CC1)O)[C@@](OC3=O)(C)/C=C/C=C(\C)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401311131 | |

| Record name | Deacetylpseudolaric acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82508-37-0 | |

| Record name | Deacetylpseudolaric acid A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82508-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deacetylpseudolaric acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。